2-(2,3-dibromopropoxy)tetrahydro-2H-pyran
CAS No.: 52393-58-5
Cat. No.: VC20904559
Molecular Formula: C8H14Br2O2
Molecular Weight: 302 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52393-58-5 |
|---|---|
| Molecular Formula | C8H14Br2O2 |
| Molecular Weight | 302 g/mol |
| IUPAC Name | 2-(2,3-dibromopropoxy)oxane |
| Standard InChI | InChI=1S/C8H14Br2O2/c9-5-7(10)6-12-8-3-1-2-4-11-8/h7-8H,1-6H2 |
| Standard InChI Key | ZZSNLJGFDBBJAH-UHFFFAOYSA-N |
| SMILES | C1CCOC(C1)OCC(CBr)Br |
| Canonical SMILES | C1CCOC(C1)OCC(CBr)Br |
Introduction
2-(2,3-Dibromopropoxy)tetrahydro-2H-pyran is a chemical compound that belongs to the class of organic intermediates. It features a tetrahydro-2H-pyran ring structure with a 2,3-dibromopropoxy substituent attached to the second carbon of the ring. This compound is often used in synthetic chemistry as a building block for more complex molecules.
Synthesis and Preparation
The synthesis of 2-(2,3-dibromopropoxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydro-2H-pyran with a dibromopropoxy derivative. This process often requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and purity.
Applications in Chemistry
2-(2,3-Dibromopropoxy)tetrahydro-2H-pyran serves as a versatile intermediate in organic synthesis. It can be used to introduce specific functional groups into target molecules, facilitating the creation of complex compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.
Research Findings and Future Directions
Research on 2-(2,3-dibromopropoxy)tetrahydro-2H-pyran is primarily focused on its synthetic applications. Future studies could explore its potential in developing novel materials or pharmaceuticals, as well as assessing its environmental fate and toxicity more thoroughly.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume